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Compound of Interest

Compound Name: BAY-826

Cat. No.: B10786929 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on identifying, understanding, and mitigating the off-target effects

of BAY-826 in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BAY-826 and what are its known off-targets?

A1: BAY-826 is a potent and selective inhibitor of the Tyrosine-protein kinase receptor TIE-2,

which is also known as angiopoietin-1 receptor and TEK tyrosine kinase.[1][2] However, it also

exhibits high-affinity binding to a small number of other kinases. The primary known off-targets

are TIE-1, Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), and

Serine/threonine-protein kinase 10 (STK10 or LOK).[1][3][4]

Q2: What are the binding affinities of BAY-826 for its on-target and off-targets?

A2: The dissociation constants (Kd) and IC50 values for BAY-826 have been determined for its

primary target and key off-targets. A summary of these values is provided in the data table

below.

Q3: What signaling pathway is primarily affected by BAY-826?

A3: BAY-826 primarily targets the TIE-2 signaling pathway, which is a critical component of the

angiopoietin/tunica interna endothelial cell kinase (TIE) signaling axis. This pathway plays a
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crucial role in angiogenesis, the formation of new blood vessels.

Q4: My experimental results are not what I expected when using BAY-826. Could off-target

effects be the cause?

A4: It is possible that the observed phenotype is due to the inhibition of off-target kinases. For

example, DDR1 and DDR2 are involved in cell adhesion, migration, and proliferation, while

STK10 is involved in cell cycle regulation. Inhibition of these kinases could lead to cellular

effects independent of TIE-2 inhibition. It is recommended to perform validation experiments to

confirm that the observed effects are due to the inhibition of TIE-2.

Q5: How can I control for the off-target effects of BAY-826 in my experiments?

A5: Several strategies can be employed to control for off-target effects. These include using a

structurally unrelated TIE-2 inhibitor with a different off-target profile, performing rescue

experiments by expressing a BAY-826-resistant TIE-2 mutant, and validating key findings using

non-pharmacological methods such as siRNA or CRISPR-Cas9 to deplete TIE-2.

Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
It can be challenging to determine if an observed cellular phenotype is a result of on-target TIE-

2 inhibition or off-target effects. The following troubleshooting guide provides a workflow to

dissect the contribution of on- and off-target activities of BAY-826.

Step 1: Confirm Target Engagement in Your Cellular System

Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to verify that BAY-826 is

binding to TIE-2 in your specific cell line and experimental conditions.

Rationale: CETSA is a powerful method to assess target engagement in intact cells. Ligand

binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This

allows for confirmation that BAY-826 is interacting with TIE-2 at the concentrations used in

your experiments.

Step 2: Profile the Kinase Selectivity of BAY-826
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Recommendation: If not already done for your specific lot of BAY-826, consider a kinase

selectivity profiling service.

Rationale: These services screen the compound against a large panel of kinases to provide

a comprehensive view of its selectivity. This can help identify other potential off-targets that

may be relevant in your experimental system.

Step 3: Validate Off-Target Engagement

Recommendation: Use CETSA or cellular western blotting to confirm that BAY-826 is

engaging with the identified off-targets (TIE-1, DDR1, DDR2, STK10) in your cells.

Rationale: Similar to on-target validation, confirming that BAY-826 binds to its off-targets in

your cellular context is a critical step in understanding any unexpected phenotypes.

Step 4: Use Orthogonal Approaches to Validate Phenotype

Recommendation: Employ a structurally distinct TIE-2 inhibitor or use a genetic approach

(siRNA/CRISPR) to knockdown TIE-2.

Rationale: If the phenotype is recapitulated with a different TIE-2 inhibitor that has a distinct

off-target profile, it is more likely to be an on-target effect. Similarly, if TIE-2 knockdown

produces the same phenotype, this provides strong evidence for on-target action.

Data Presentation
Table 1: BAY-826 Kinase Selectivity Data

Target Target Class Potency (Kd in nM)

TIE-2 (TEK) On-Target 1.6

TIE-1 Off-Target 0.9

DDR1 Off-Target 0.4

DDR2 Off-Target 1.3

STK10 (LOK) Off-Target 5.9
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Table 2: BAY-826 Cellular Activity

Assay Cell Line Potency (IC50 in nM)

TIE-2 Autophosphorylation HUVECs 1.3

Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
Objective: To confirm the binding of BAY-826 to its on-target (TIE-2) and potential off-targets

within intact cells.

Methodology:

Cell Culture and Treatment:

Culture your cells of interest to ~80% confluency.

Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of BAY-826
for a specified time (e.g., 1 hour).

Heat Shock:

Harvest and resuspend cells in a protein lysis buffer.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler, followed by cooling for 3 minutes at room temperature.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing stabilized, non-denatured proteins) from the

precipitated proteins by centrifugation.
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Quantify the amount of soluble TIE-2 (or off-target protein) in the supernatant using

Western blotting or ELISA.

Data Analysis:

Plot the amount of soluble protein as a function of temperature for both vehicle- and BAY-
826-treated samples.

A shift in the melting curve to a higher temperature in the presence of BAY-826 indicates

target engagement.

Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of BAY-826 across a broad range of kinases.

Methodology:

Compound Submission:

Provide a sample of BAY-826 to a commercial kinase profiling service.

Assay Performance:

The service will typically perform a competition binding assay (e.g., KINOMEscan) or an

enzymatic activity assay against a large panel of purified human kinases.

The assay measures the ability of BAY-826 to displace a labeled ligand from the ATP-

binding site or inhibit the kinase's catalytic activity.

Data Analysis and Interpretation:

The results are usually provided as a percentage of control or percent inhibition for each

kinase at a specific concentration of BAY-826.

This data can be visualized as a dendrogram (kinome tree) to illustrate the selectivity

profile.

Potent inhibition of kinases other than TIE-2 identifies them as potential off-targets.
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Caption: TIE-2 signaling pathway and the inhibitory action of BAY-826.
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Caption: Experimental workflow for validating BAY-826 off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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